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For Immediate Release

[City, State] — December 8, 2025 — As the scientific community continues to build its arsenal
against viral threats, a comprehensive comparison of emerging and established antiviral agents
is crucial for informed therapeutic development. This guide provides a detailed evaluation of
SHENZ26, an investigational oral antiviral, and Remdesivir, an approved intravenous therapy,
focusing on their efficacy, mechanism of action, and experimental validation against SARS-
CoV-2.

Executive Summary

SHENZ26, an oral prodrug of the nucleoside analog GS-441524, has demonstrated promising
preclinical and clinical activity, offering a potential convenient treatment option for viral
infections. Remdesivir, also a prodrug of GS-441524, is an established intravenous antiviral
that has been a cornerstone of COVID-19 treatment. Both compounds target the viral RNA-
dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This guide presents
a side-by-side comparison of their performance based on available experimental data to aid
researchers, scientists, and drug development professionals in their ongoing efforts to combat
viral diseases.

Mechanism of Action: A Shared Pathway

Both SHEN26 and Remdesivir are designed to deliver the same active nucleoside analog, GS-
441524, into the host cell. Once inside, they undergo metabolic activation to form the active

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b14083366?utm_src=pdf-interest
https://www.benchchem.com/product/b14083366?utm_src=pdf-body
https://www.benchchem.com/product/b14083366?utm_src=pdf-body
https://www.benchchem.com/product/b14083366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14083366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

triphosphate metabolite. This active form mimics a natural building block of RNA and is
incorporated into the growing viral RNA chain by the RdRp. This incorporation leads to delayed
chain termination, effectively halting viral replication.[1][2][3][4] SHENZ26 is an oral
cyclohexanecarboxylate prodrug of GS-441524, designed for improved oral bioavailability.[4]
Remdesivir, a phosphoramidate prodrug, is administered intravenously.[2][5]
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Shared mechanism of action for SHEN26 and Remdesivir.
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In Vitro Efficacy

Head-to-head in vitro studies provide a direct comparison of the antiviral potency of SHEN26
and Remdesivir against various SARS-CoV-2 variants in Vero EG6 cells.

Selectivity
Compound Virus Variant IC50 (pM) CC50 (pM) Index (Sl =
CC50/1C50)
SHENZ26
B.1 0.46[4] 263.8[4] 573.5
(ATVO014)
Beta 0.13[4] 263.8[4] 2029.2
Delta 0.24[4] 263.8[4] 1099.2
Omicron 0.013[4] 263.8[4] 20292.3
Remdesivir 2019-nCoV 0.77[3] >100][3] >129.9
2019-nCoV 0.22-0.32[6] >100[6] >312.5-454.5

Clinical Efficacy

Clinical trials have evaluated the efficacy of SHEN26 in patients with mild-to-moderate COVID-
19, while Remdesivir has been studied in various patient populations, primarily those who are
hospitalized.
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Drug Study Population Dosage Key Findings

- Significant reduction
in viral load compared

) to placebo at Day 3
Mild-to-moderate
SHEN26 400 mg, oral[5][7]1[8] (1.06 log10
COVID-19[5][71[8] _
copies/mL) and Day 5

(1.21 log10
copies/mL).[5][7]

Hospitalized patients - Superior to placebo
Remdesivir with mild, moderate, Intravenous in shortening the time
or severe COVID-19 to clinical recovery.

Experimental Protocols
In Vitro Antiviral Activity Assay (SHEN26)

The antiviral activity of SHEN26 was evaluated in Vero EG6 cells. The half-maximal inhibitory
concentration (IC50) was determined against various SARS-CoV-2 variants. The cytotoxicity of
the compound was assessed to determine the 50% cytotoxic concentration (CC50).

SHEN26 In Vitro Efficacy Workflow

Infect cells with
SARS-CoV-2 variants

Seed Vero E6 cells
in 96-well plates.

Calculate IC50 and CC50

Prepare serial dilutions Add SHEN26 dilutions Quantify viral replication
of SHEN26 toinfected cells (e.9., GRT-PCR or CPE)

Click to download full resolution via product page

Workflow for SHEN26 in vitro antiviral assay.

In Vitro Antiviral Activity Assay (Remdesivir)

The antiviral efficacy of Remdesivir was determined using methods such as plaque reduction
assays, cytopathic effect (CPE)-based assays, and quantitative reverse transcription PCR
(qRT-PCR) in Vero E6 cells.
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o Cell Preparation: Vero E6 cells were seeded in multi-well plates and incubated to form a
monolayer.

» Drug Preparation: Remdesivir was serially diluted to various concentrations.

« Infection and Treatment: The cell culture medium was removed, and cells were infected with
SARS-CoV-2. After a 1-hour adsorption period, the virus inoculum was removed, and fresh
medium containing the different concentrations of Remdesivir was added.

 Incubation: The plates were incubated for 48-72 hours.
¢ Quantification:

o Plaque Reduction Assay: The number of viral plaques was counted to determine the
reduction in viral titer.

o CPE Assay: The extent of virus-induced cell death was observed and quantified.

o gRT-PCR: Viral RNA was extracted from the cell supernatant and quantified to determine
the viral load.

o Data Analysis: The EC50 (half-maximal effective concentration) or IC50 was calculated
based on the dose-response curves.

SHENZ26 Phase Il Clinical Trial Protocol

This was a multicenter, randomized, double-blind, placebo-controlled study to evaluate the
efficacy and safety of SHEN26 in patients with mild-to-moderate COVID-19.[7][8]

Patient Population: Adult patients with confirmed mild-to-moderate COVID-19.[7][8]

Randomization: Patients were randomized in a 1:1:1 ratio to receive high-dose SHEN26
(400 mg), low-dose SHEN26 (200 mg), or a placebo.[7][8]

Treatment Duration: 5 days.[7]

Primary Endpoint: Change in SARS-CoV-2 viral RNA levels from baseline at Day 7.[7][8]
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« Secondary Endpoints: Changes in viral RNA levels at other time points (Day 3, 5, 10, 28)
and time to viral clearance.[7][8]

« Viral Load Quantification: Nasopharyngeal swabs were collected at specified time points,
and viral RNA was quantified using RT-PCR.[7][8]

SHEN?26 Phase II Clinical Trial Workflow

Patient Screening
(Mild-to-Moderate COVID-19)

Randomization (1:1:1)

SHENZ26 High Dose

Placebo Group (400 mg)

5-Day Treatment

Follow-up & Data Collection
(Viral Load at D3, D5, D7, etc.)

Efficacy & Safety Analysis

Click to download full resolution via product page
Workflow of the SHEN26 Phase I clinical trial.

Conclusion
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SHEN26 presents a promising oral alternative to intravenously administered antivirals like
Remdesivir. Preclinical data indicates potent in vitro activity against various SARS-CoV-2
variants, including Omicron.[4] Early clinical data suggests that oral SHEN26 can effectively
reduce viral load in patients with mild-to-moderate COVID-19.[5][7] While both drugs share a
common mechanism of action by targeting the viral RdRp, the oral bioavailability of SHEN26
offers a significant advantage in terms of ease of administration and potential for outpatient
treatment. Further large-scale clinical trials are necessary to fully elucidate the therapeutic
potential of SHEN26 and its positioning relative to established antiviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [A Comparative Analysis of SHEN26 and Remdesivir for
Antiviral Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14083366#comparing-the-efficacy-of-shen26-with-
remdesivir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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